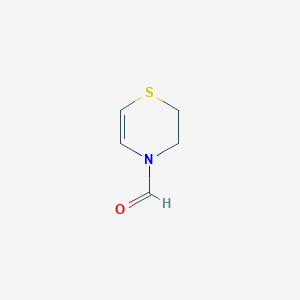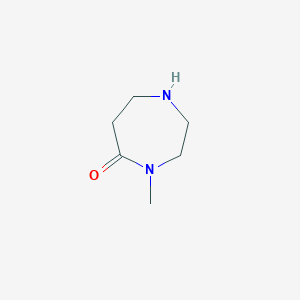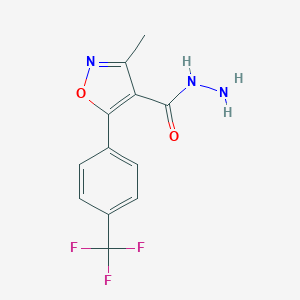
7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the family of chromene derivatives and is known for its unique chemical properties.
作用机制
The mechanism of action of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde depend on the specific research application. In anti-inflammatory studies, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anti-cancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotective studies, this compound has been shown to protect neurons from oxidative stress and excitotoxicity.
实验室实验的优点和局限性
One of the main advantages of using 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde in lab experiments is its versatility. This compound can be used in a wide range of research fields, including medicinal chemistry, biochemistry, and materials science. Furthermore, it is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde. One of the most promising areas of research is the development of this compound as a potential anti-inflammatory and anti-cancer agent. Further studies are needed to determine the exact mechanism of action and to optimize the chemical structure for improved efficacy. In addition, the use of this compound as a fluorescent probe for metal ion detection and as a material for OLEDs is an area of active research. Other potential applications of this compound include its use as a pesticide and as a precursor for the synthesis of other organic compounds.
Conclusion:
In conclusion, 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a versatile chemical compound that has potential applications in various research fields. Its unique chemical properties and low toxicity make it an attractive candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in various research fields.
合成方法
The synthesis of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the desired compound. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aldehydes or ketones with carbonyl compounds.
科学研究应用
7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its neuroprotective and antioxidant properties. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been explored as a potential material for the development of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
7-ethoxy-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJVKZJPFURCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

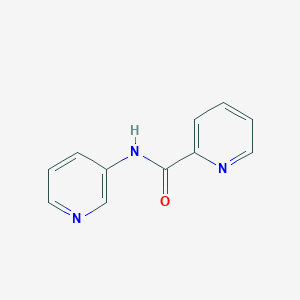
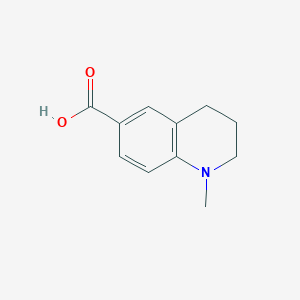
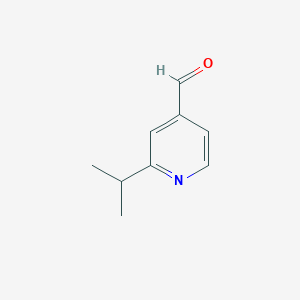
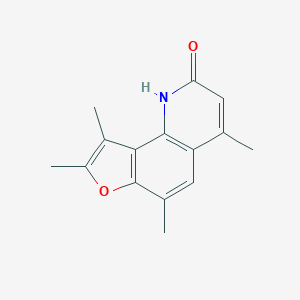
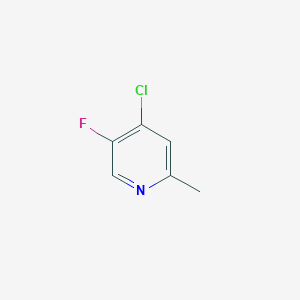
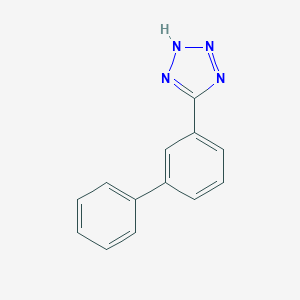
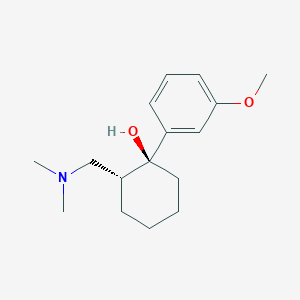
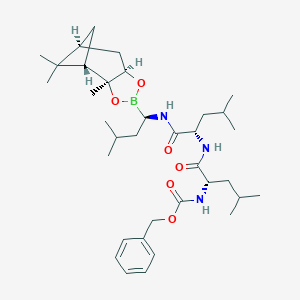
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
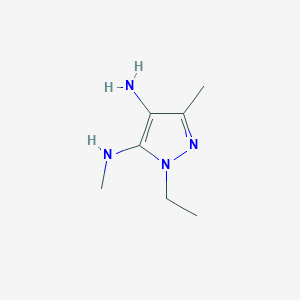
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
